4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide
Description
Introduction to 4-((4-Fluorophenyl)sulfonyl)-N-(4-Methoxy-7-Methylbenzo[d]thiazol-2-yl)butanamide
Nomenclature and IUPAC Classification
The systematic naming of this compound follows IUPAC guidelines for polyfunctional organic compounds. The parent structure is butanamide (a four-carbon amide), with two primary substituents:
- A 4-fluorophenylsulfonyl group at position 4 of the butanamide backbone.
- A 4-methoxy-7-methylbenzo[d]thiazol-2-yl group attached to the amide nitrogen.
The benzo[d]thiazole moiety is numbered such that the sulfur atom occupies position 1 and the nitrogen position 3, with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 7, respectively. The compound’s CAS registry number is 941950-94-3 , and its molecular formula is C₁₉H₁₉FN₂O₄S₂ , with a molecular weight of 422.5 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 941950-94-3 |
| Molecular Formula | C₁₉H₁₉FN₂O₄S₂ |
| SMILES Notation | COc1ccc(C)c2sc(NC(=O)CCCS(=O)(=O)c3ccc(F)cc3)nc12 |
The sulfonyl (-SO₂-) and amide (-CONH-) functional groups are critical to its reactivity and biological interactions.
Historical Context in Sulfonamide-Thiazole Hybrid Research
The integration of sulfonamide and thiazole pharmacophores represents a strategic evolution in drug design. Sulfonamides, first recognized for their antibacterial properties in the 1930s, were later hybridized with heterocycles like thiazoles to enhance bioavailability and target specificity. Key milestones include:
- 1950s–1970s : Development of thiazole-containing antidiabetics (e.g., sulfonylureas) demonstrated the synergistic effects of combining sulfonamides with nitrogen-sulfur heterocycles.
- 2000s : Advances in cross-coupling reactions enabled precise functionalization of benzo[d]thiazole scaffolds, facilitating the synthesis of derivatives like 4-methoxy-7-methylbenzo[d]thiazol-2-amine precursors.
- 2020s : Radical sulfonylation techniques allowed efficient incorporation of fluorophenylsulfonyl groups into complex amides, as seen in the synthesis of this compound.
Recent studies highlight the role of 2-aminothiazole sulfonamides as multifunctional agents, exhibiting urease inhibition (IC₅₀ values: 12–45 μM) and antioxidant activity (DPPH scavenging at 10–85 μM). These findings underscore the therapeutic potential of sulfonamide-thiazole hybrids in neurodegenerative and metabolic disorders.
Position Within Benzo[d]thiazole Derivative Taxonomies
This compound belongs to three overlapping chemical taxonomies:
A. Functional Substitution Patterns
- Methoxy-Substituted Derivatives : The 4-methoxy group enhances solubility and modulates electron density in the benzo[d]thiazole ring.
- Fluorinated Sulfonamides : The 4-fluorophenylsulfonyl group improves metabolic stability and membrane permeability.
B. Biological Activity Classes
- Enzyme Inhibitors : Analogous compounds inhibit urease and α-glucosidase, suggesting potential applications in diabetes management.
- Antioxidants : The thiazole ring’s conjugated system enables free radical scavenging, as demonstrated in DPPH assays.
C. Structural Analogues
This compound’s N-(benzo[d]thiazol-2-yl)butanamide core differentiates it from simpler sulfonamide-thiazole hybrids, offering enhanced conformational flexibility for target binding.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-12-5-10-15(26-2)17-18(12)27-19(22-17)21-16(23)4-3-11-28(24,25)14-8-6-13(20)7-9-14/h5-10H,3-4,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJCMDYRBHGVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties, supported by various studies and data.
- Molecular Formula : C19H19FN2O4S2
- Molecular Weight : 422.49 g/mol
- CAS Number : 941950-94-3
Structure
The compound features a sulfonamide group, a thiazole moiety, and aromatic rings, which contribute to its biological activities. The presence of the 4-fluorophenyl group may enhance its interaction with biological targets due to electronic effects.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, thiazole derivatives have shown moderate to strong activity against various pathogens, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its effectiveness against bacterial infections.
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies demonstrating that thiazole derivatives can inhibit tubulin polymerization, leading to cancer cell cycle arrest and apoptosis . In vivo studies have shown promising results in inhibiting tumor growth in models of prostate and melanoma cancers .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been documented. Enzyme inhibition studies reveal that sulfonamide derivatives can act as effective inhibitors, which is crucial in the development of therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .
Study 1: Antibacterial Evaluation
A study conducted on related sulfonamide compounds demonstrated their effectiveness against various bacterial strains. The synthesized compounds were evaluated using the disc diffusion method, showing significant zones of inhibition against tested bacteria .
Study 2: Anticancer Efficacy
In a study assessing the anticancer properties of thiazole derivatives, the tested compounds exhibited IC50 values in the low micromolar range against cancer cell lines. This suggests that modifications in the structure can lead to enhanced efficacy against resistant cancer types .
Data Summary
| Activity Type | Tested Compounds | Results |
|---|---|---|
| Antibacterial | Various thiazoles | Moderate to strong activity against pathogens |
| Anticancer | Thiazole derivatives | Significant inhibition of tumor growth |
| Enzyme Inhibition | Sulfonamide derivatives | Strong AChE and urease inhibition |
Comparison with Similar Compounds
Structural Analogs with Modified Benzothiazole Substituents
- N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (): This analog replaces the 4-methoxy-7-methylbenzothiazole with a 4-methylbenzothiazole. Synthesis parallels the target compound but omits the methoxylation step, yielding a less complex derivative .
N-(4-(4-Methoxyphenyl)thiazol-2-yl)acetamide derivatives () :
Compound 20 in features a 4-methoxyphenyl-thiazole core with a piperazinyl-acetamide linker. Unlike the target’s benzothiazole, this thiazole derivative lacks the fused benzene ring, reducing aromatic stacking interactions. The acetamide linker may confer conformational flexibility compared to the rigid butanamide chain .
Analogs with Sulfonyl and Amide Linkages
- Sulfamoyl-containing Benzhydrylpiperazines (): Compounds such as 6d–6l incorporate sulfamoyl and benzhydrylpiperazinyl groups. These lack the benzothiazole core but share sulfonamide and amide functionalities. Their synthesis employs TLC and NMR for validation, similar to the target’s characterization .
- Triazole-thione derivatives (): Compounds 7–9 feature a triazole-thione core with phenylsulfonyl groups. IR data (C=S stretch at 1247–1255 cm⁻¹) and NMR confirm tautomeric forms.
Fluorophenyl-containing Thiazole Derivatives
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () :
This compound uses a Suzuki coupling to attach a 4-fluorophenyl group to a thiazole ring. The furan-propanamide side chain differs from the target’s sulfonyl-butanamide, impacting steric bulk and electronic properties. It exhibits potent KPNB1 inhibition, highlighting the pharmacological relevance of fluorophenyl-thiazole hybrids .Hydrazine-linked sulfonyl derivatives () :
Compound 19 in incorporates a benzenesulfonyl-hydrazine group. The hydrazine linker introduces rotational flexibility, contrasting with the rigid butanamide chain. The 4-methoxyphenyl group on the thiazole mirrors the target’s methoxy substitution, suggesting shared synthetic strategies .
Functional Group Impact on Properties
- Sulfonyl Groups: The fluorophenylsulfonyl moiety in the target compound enhances electron-withdrawing effects, stabilizing the amide bond against hydrolysis compared to non-fluorinated analogs .
- Methoxy vs.
- Amide Linkers : Butanamide chains (target) provide extended conformation versus shorter acetamide linkers (), influencing molecular docking and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
